![molecular formula C9H8BrNOS B13675071 7-Bromo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13675071.png)
7-Bromo-6-methoxy-2-methylbenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-6-methoxy-2-methylbenzo[d]thiazole is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-methoxy-2-methylbenzo[d]thiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzo[d]thiazole and bromine.
Bromination: The bromination of 2-methylbenzo[d]thiazole is carried out using bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 7-position.
Methoxylation: The methoxylation step involves the introduction of a methoxy group at the 6-position. This can be achieved using methanol and a suitable catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-6-methoxy-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the bromine atom makes the compound susceptible to electrophilic substitution reactions, where the bromine can be replaced by other electrophiles.
Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, iodine) and Lewis acids (e.g., aluminum chloride) are commonly used.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield 7-chloro-6-methoxy-2-methylbenzo[d]thiazole, while nucleophilic substitution with sodium methoxide can produce 7-methoxy-6-methoxy-2-methylbenzo[d]thiazole.
Aplicaciones Científicas De Investigación
7-Bromo-6-methoxy-2-methylbenzo[d]thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 7-Bromo-6-methoxy-2-methylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound’s bromine and methoxy groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-methylbenzo[d]thiazole: Similar structure but lacks the methoxy group.
7-Chloro-6-methoxy-2-methylbenzo[d]thiazole: Similar structure with chlorine instead of bromine.
7-Methoxy-6-methoxy-2-methylbenzo[d]thiazole: Similar structure with an additional methoxy group.
Uniqueness
7-Bromo-6-methoxy-2-methylbenzo[d]thiazole is unique due to the presence of both bromine and methoxy groups, which enhance its chemical reactivity and potential biological activities. The combination of these substituents allows for a diverse range of chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C9H8BrNOS |
|---|---|
Peso molecular |
258.14 g/mol |
Nombre IUPAC |
7-bromo-6-methoxy-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8BrNOS/c1-5-11-6-3-4-7(12-2)8(10)9(6)13-5/h3-4H,1-2H3 |
Clave InChI |
ZKHHCYGNENONLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)C(=C(C=C2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



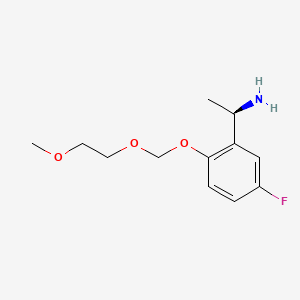
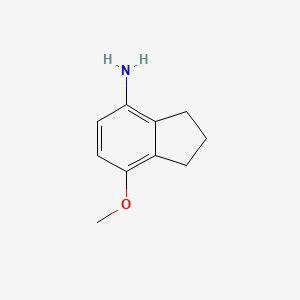
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)

![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)
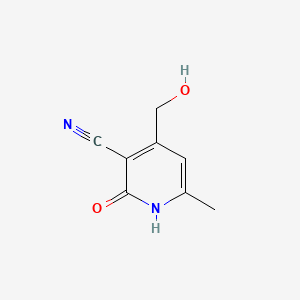

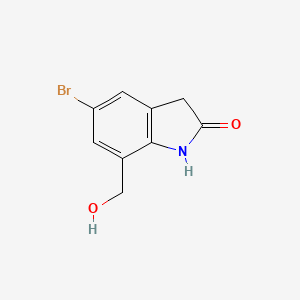
![Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13675041.png)
![3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13675042.png)
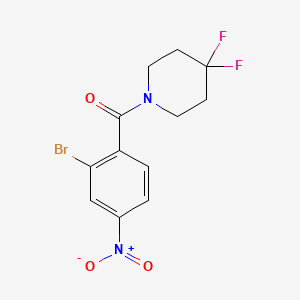
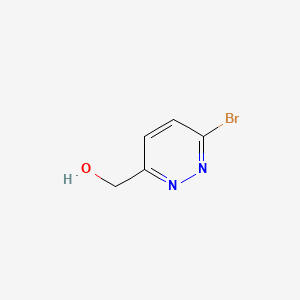
![6-Methyl-4-phenylbenzo[d]thiazol-2-amine](/img/structure/B13675052.png)
